molecular formula C15H11FO4 B578492 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid CAS No. 1365271-46-0

3-(4-Carboxy-3-fluorophenyl)phenylacetic acid

Cat. No. B578492
CAS RN: 1365271-46-0
M. Wt: 274.247
InChI Key: NIODETGWERJTOA-UHFFFAOYSA-N
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Description

3-(4-Carboxy-3-fluorophenyl)phenylacetic acid is a chemical compound with the molecular formula C15H11FO4 . It has a molecular weight of 274.24 . This compound is used as a building block in organic synthesis .


Molecular Structure Analysis

The IUPAC name for this compound is 4-[3-(carboxymethyl)phenyl]-2-fluorobenzoic acid . The InChI code is 1S/C15H11FO4/c16-13-8-11(4-5-12(13)15(19)20)10-3-1-2-9(6-10)7-14(17)18/h1-6,8H,7H2,(H,17,18)(H,19,20) .

Scientific Research Applications

Synthesis and Characterization

3-(4-Carboxy-3-fluorophenyl)phenylacetic acid, while not directly mentioned, is related to various synthesized compounds that have been characterized for their chemical and physical properties. For instance, compounds like ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate have been synthesized and characterized using techniques such as FT-IR, TGA, DTA, UV-Visible, and X-ray diffraction, indicating a broad interest in fluorophenyl compounds for their unique properties and potential applications in material science and pharmaceuticals (Sapnakumari et al., 2014).

Removal of Contaminants

The removal of phenylacetic acid, a related compound, from aqueous streams highlights the environmental and biotechnological applications of such compounds. The study discusses various separation methods, indicating the relevance of these compounds in water treatment and recovery processes, which could extend to derivatives like 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid in purifying biological and chemical waste streams (Madan & Wasewar, 2017).

Analgesic Activity

Research on compounds such as 6-fluoroindan-1-carboxylic acid, derived from fluorophenyl precursors, suggests potential applications in medicine, particularly in the development of new analgesics. The synthesis and testing for analgesic activity indicate the pharmaceutical relevance of fluorophenyl derivatives for treating pain (Das et al., 2008).

Reactivity and Acidity Studies

A comparative study on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including fluoro derivatives, provides insight into the chemical behavior of these compounds. Such studies are crucial for understanding the fundamental properties that could influence their application in synthesis, catalysis, and material science (Srivastava et al., 2015).

Neuraminidase Inhibition

Hydrophobic phenylacetic acid derivatives, including those with fluorophenyl groups, have been synthesized and evaluated for their ability to inhibit neuraminidase of the influenza A virus. This suggests potential applications in the design of antiviral drugs, highlighting the medicinal chemistry applications of fluorophenyl derivatives (Lv & Shi, 2022).

Future Directions

The future directions for this compound could involve further exploration of its potential uses in organic synthesis, given its role as a building block . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

4-[3-(carboxymethyl)phenyl]-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c16-13-8-11(4-5-12(13)15(19)20)10-3-1-2-9(6-10)7-14(17)18/h1-6,8H,7H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIODETGWERJTOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742840
Record name 3'-(Carboxymethyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Carboxy-3-fluorophenyl)phenylacetic acid

CAS RN

1365271-46-0
Record name [1,1′-Biphenyl]-3-acetic acid, 4′-carboxy-3′-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Carboxymethyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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